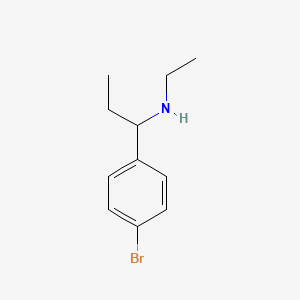
1-(4-Bromophenyl)-N-ethylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-N-ethylpropan-1-amine is an organic compound with the molecular formula C11H16BrN It is a derivative of phenethylamine, where the phenyl ring is substituted with a bromine atom at the para position, and the ethylamine chain is attached to the propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-N-ethylpropan-1-amine can be achieved through several methods. One common approach involves the alkylation of 4-bromobenzyl cyanide with ethylamine, followed by reduction of the resulting nitrile to the primary amine. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyanide, facilitating the nucleophilic attack by ethylamine. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst or by employing lithium aluminum hydride as the reducing agent .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-N-ethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The bromine substituent can be reduced to a hydrogen atom, yielding the unsubstituted phenethylamine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of unsubstituted phenethylamine.
Substitution: Formation of substituted phenethylamine derivatives with various functional groups.
Scientific Research Applications
1-(4-Bromophenyl)-N-ethylpropan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in studies involving receptor binding and neurotransmitter activity due to its structural similarity to naturally occurring amines.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-N-ethylpropan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist at these receptors, modulating their activity and influencing signal transduction pathways. The presence of the bromine atom enhances its binding affinity and selectivity for certain receptor subtypes, making it a valuable tool in pharmacological research .
Comparison with Similar Compounds
Similar Compounds
4-Bromoamphetamine: Similar structure but lacks the ethyl group on the amine chain.
4-Bromomethamphetamine: Similar structure with a methyl group instead of an ethyl group on the amine chain.
4-Bromo-2,5-dimethoxyphenethylamine: Contains additional methoxy groups on the phenyl ring.
Uniqueness
1-(4-Bromophenyl)-N-ethylpropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. The combination of the bromine atom and the ethylamine chain enhances its potential as a research tool and a precursor for the synthesis of novel compounds .
Properties
IUPAC Name |
1-(4-bromophenyl)-N-ethylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-3-11(13-4-2)9-5-7-10(12)8-6-9/h5-8,11,13H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQJEEMOEQKIAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Br)NCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586097 |
Source


|
| Record name | 1-(4-Bromophenyl)-N-ethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-68-1 |
Source


|
| Record name | 1-(4-Bromophenyl)-N-ethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














